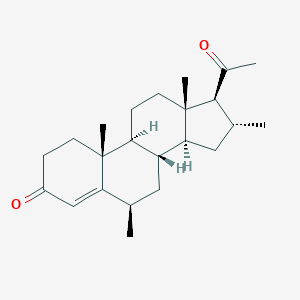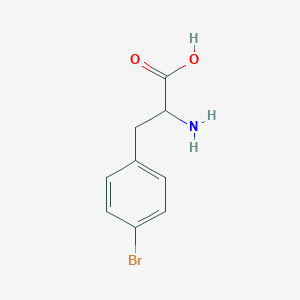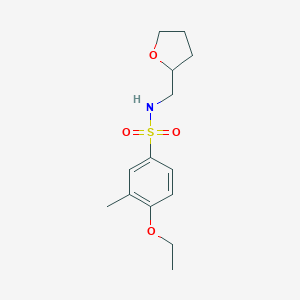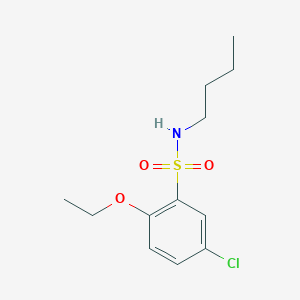
N-butyl-5-chloro-2-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-chloro-2-ethoxybenzenesulfonamide, also known as BCE, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. BCE is a white crystalline solid that is soluble in polar solvents such as water and methanol.
Mécanisme D'action
N-butyl-5-chloro-2-ethoxybenzenesulfonamide exerts its antibacterial and antifungal properties by inhibiting the synthesis of folic acid in bacteria and fungi. Folic acid is an essential vitamin for the growth and survival of bacteria and fungi. N-butyl-5-chloro-2-ethoxybenzenesulfonamide inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This leads to the depletion of folic acid in bacteria and fungi, ultimately resulting in their death.
Effets Biochimiques Et Physiologiques
N-butyl-5-chloro-2-ethoxybenzenesulfonamide has been shown to exhibit low toxicity in animal studies. It has been tested in various animal models, including mice, rats, and rabbits, and has shown no significant adverse effects. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has also been shown to be metabolized and eliminated from the body quickly, making it a safe candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-butyl-5-chloro-2-ethoxybenzenesulfonamide is its low toxicity, making it a safe candidate for lab experiments. N-butyl-5-chloro-2-ethoxybenzenesulfonamide is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of N-butyl-5-chloro-2-ethoxybenzenesulfonamide is its limited solubility in nonpolar solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research of N-butyl-5-chloro-2-ethoxybenzenesulfonamide. One direction is to further investigate its potential use in cancer therapy. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to explore its potential use as a herbicide. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has shown promising results in inhibiting the growth of weeds, and further research could lead to the development of new herbicides. Additionally, further research could be conducted on its potential use in environmental science, particularly in the removal of heavy metals from water.
Méthodes De Synthèse
N-butyl-5-chloro-2-ethoxybenzenesulfonamide can be synthesized through a multistep reaction process. The first step involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. This reaction results in the formation of N-butyl-5-chloro-2-ethoxybenzenesulfonamide hydrochloride. The second step involves the deprotonation of the hydrochloride salt using a strong base such as sodium hydroxide. This results in the formation of N-butyl-5-chloro-2-ethoxybenzenesulfonamide as a white crystalline solid.
Applications De Recherche Scientifique
N-butyl-5-chloro-2-ethoxybenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N-butyl-5-chloro-2-ethoxybenzenesulfonamide has been shown to exhibit antibacterial and antifungal properties. It has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has also been studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, N-butyl-5-chloro-2-ethoxybenzenesulfonamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of various weeds and has been tested on crops such as maize, soybean, and cotton. N-butyl-5-chloro-2-ethoxybenzenesulfonamide has also been studied for its potential use in environmental science. It has been shown to be an effective adsorbent for the removal of heavy metals from water.
Propriétés
Nom du produit |
N-butyl-5-chloro-2-ethoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H18ClNO3S |
Poids moléculaire |
291.79 g/mol |
Nom IUPAC |
N-butyl-5-chloro-2-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-3-5-8-14-18(15,16)12-9-10(13)6-7-11(12)17-4-2/h6-7,9,14H,3-5,8H2,1-2H3 |
Clé InChI |
NBVDAFVHTWPFTD-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
SMILES canonique |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



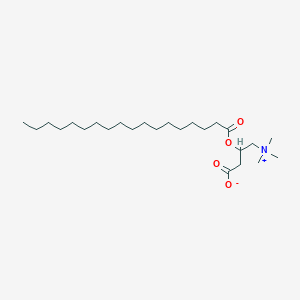

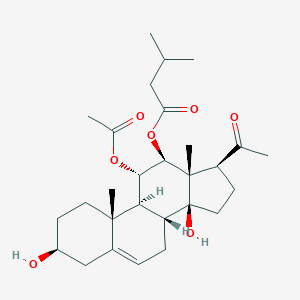
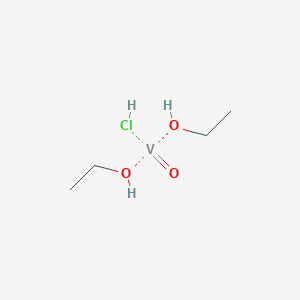
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)
![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)
![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)
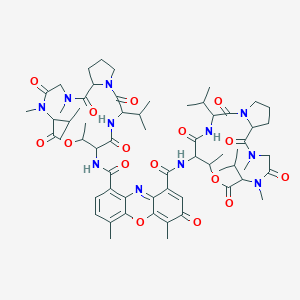
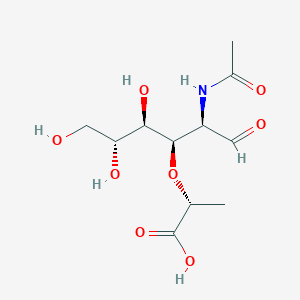
![Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]-](/img/structure/B239076.png)
